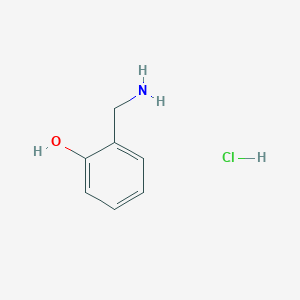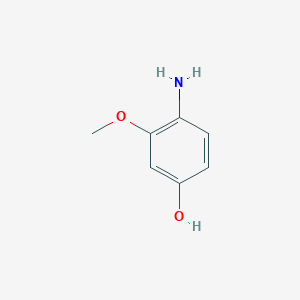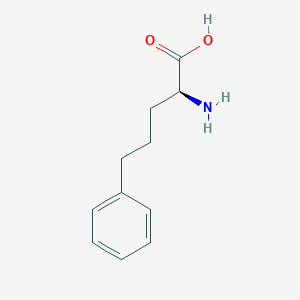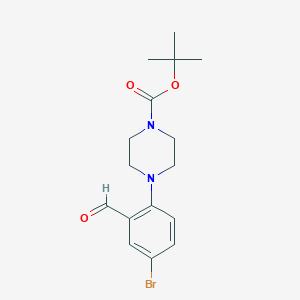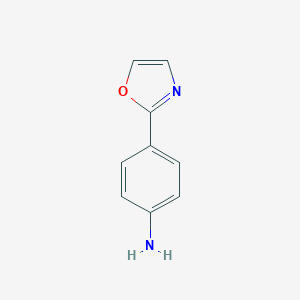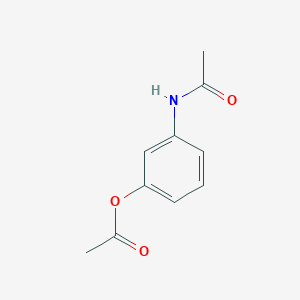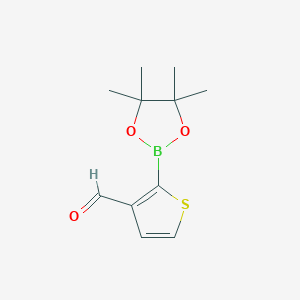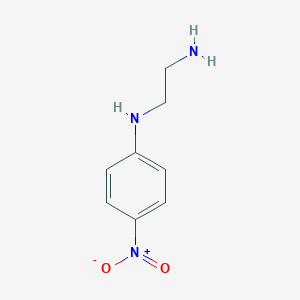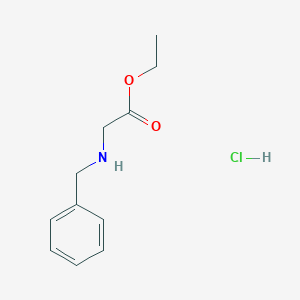
Disulfuro de 2-amino-4-trifluorometilfenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-trifluoromethylphenyl disulfide: is an organic compound with the molecular formula C14H10F6N2S2 and a molecular weight of 384.36 g/mol It is characterized by the presence of two amino groups and a trifluoromethyl group attached to a phenyl ring, linked by a disulfide bond
Aplicaciones Científicas De Investigación
2-Amino-4-trifluoromethylphenyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-trifluoromethylphenyl disulfide typically involves the reaction of 2-Amino-4-trifluoromethylphenyl thiol with an oxidizing agent to form the disulfide bond . Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2) . The reaction is usually carried out in an organic solvent such as ethanol or acetone under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-trifluoromethylphenyl disulfide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-trifluoromethylphenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2).
Reduction: Sodium borohydride (NaBH4), dithiothreitol (DTT).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-Amino-4-trifluoromethylphenyl thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-trifluoromethylphenyl disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of target proteins and affect various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-trifluoromethylphenyl thiol: The reduced form of the disulfide.
2-Amino-4-chlorophenyl disulfide: A similar compound with a chlorine substituent instead of a trifluoromethyl group.
2-Amino-4-methylphenyl disulfide: A similar compound with a methyl substituent.
Uniqueness
2-Amino-4-trifluoromethylphenyl disulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.
Propiedades
IUPAC Name |
2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWRMYKQPNWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

